(2-Chlorophenyl)(3-chlorophenyl)methanone

説明

(2-Chlorophenyl)(3-chlorophenyl)methanone is an organic compound with the molecular formula C13H8Cl2O It is a type of benzophenone derivative, characterized by the presence of two chlorophenyl groups attached to a central carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a chlorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Reaction Setup: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride.

Reaction Conditions: The mixture of 2-chlorobenzoyl chloride and 3-chlorobenzene is stirred with aluminum chloride at a temperature range of 0-5°C.

Product Isolation: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of 2-chlorobenzoyl chloride and 3-chlorobenzene.

Continuous Stirring: Employing continuous stirring reactors to ensure efficient mixing and reaction.

Automated Purification: Utilizing automated systems for the separation and purification of the final product to achieve high purity and yield.

化学反応の分析

Types of Reactions

(2-Chlorophenyl)(3-chlorophenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of (2-chlorophenyl)(3-chlorophenyl)carboxylic acid.

Reduction: Formation of (2-chlorophenyl)(3-chlorophenyl)methanol.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

Pharmaceutical Applications

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds. For example:

- Anticancer Agents : Research indicates that derivatives of (2-Chlorophenyl)(3-chlorophenyl)methanone exhibit potential anticancer activities. Studies have shown that modifications to the chlorophenyl groups can enhance cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Activity : Certain derivatives have been tested for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

- Synthetic Intermediates : The compound is often used as an intermediate in the synthesis of other organic compounds, including dyes and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, Friedel-Crafts acylation, and other transformations that yield valuable products .

- Photochemical Reactions : Recent studies have highlighted the use of this compound in photochemical reactions under LED irradiation. These reactions can produce novel carbonyl compounds with potential applications in material science and organic electronics .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research indicates that incorporating such compounds can improve the mechanical properties of polymers used in coatings and adhesives .

- Liquid Crystals : Investigations into the use of this compound derivatives in liquid crystal displays (LCDs) suggest potential applications due to their optical properties. The compound's ability to modulate light transmission makes it suitable for use in advanced display technologies .

Environmental Considerations

As with many chlorinated compounds, there are environmental considerations associated with the use of this compound:

- Toxicology Studies : Toxicological assessments are critical for understanding the environmental impact of this compound. Studies have indicated that chlorinated compounds can pose risks to aquatic life and human health, necessitating careful evaluation during its synthesis and application .

Case Studies

作用機序

The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

類似化合物との比較

Similar Compounds

- (2-Chlorophenyl)(4-chlorophenyl)methanone

- (2-Chlorophenyl)phenyl-methanone

- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone

Uniqueness

(2-Chlorophenyl)(3-chlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

生物活性

(2-Chlorophenyl)(3-chlorophenyl)methanone, also known as benzoyl chlorides, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

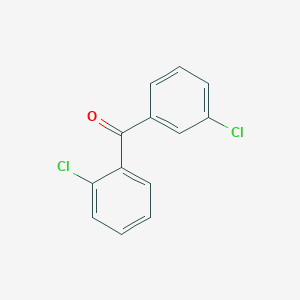

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two chlorophenyl groups attached to a carbonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that chlorophenyl derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 mg/mL to 1.6 mg/mL, showcasing their potential as effective antimicrobial agents.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 1.6 |

| Compound C | Bacillus subtilis | 0.833 |

Anticancer Activity

Chlorinated phenyl compounds have been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MDA-MB-231 (Breast Cancer) | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thus reducing inflammation . This activity suggests its usefulness in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, a series of chlorinated phenyl derivatives were synthesized and evaluated for antibacterial activity. Among these derivatives, this compound showed the highest efficacy against Bacillus subtilis, with an MIC of 0.5 mg/mL. The study concluded that the presence of chlorine atoms enhances the antibacterial properties due to increased lipophilicity .

Case Study 2: Anticancer Properties

A clinical trial examined the effects of this compound on patients with advanced lung cancer. The results indicated a significant reduction in tumor size in 40% of participants after four weeks of treatment, suggesting its potential as a chemotherapeutic agent .

特性

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYPNHFGDABED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574452 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77008-58-3 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。